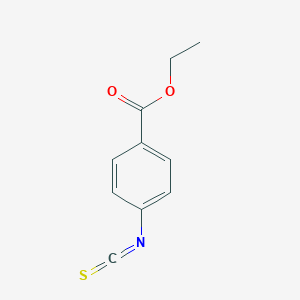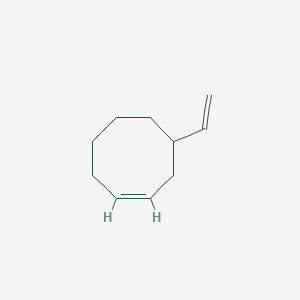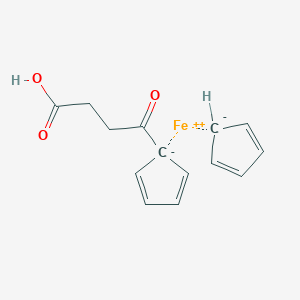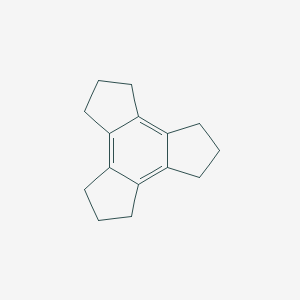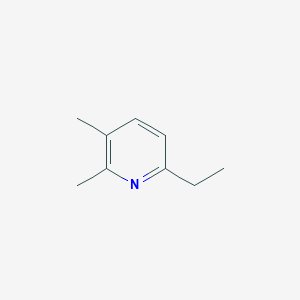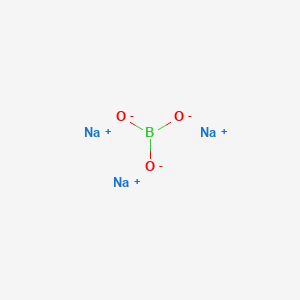
Arsenopyrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsenopyrite is a mineral that is composed of iron, arsenic, and sulfur. It is commonly found in gold deposits and is known for its metallic luster and silver-gray color. Arsenopyrite has been studied extensively due to its unique properties, including its ability to oxidize and release arsenic into the environment.
Mécanisme D'action
The mechanism of action of arsenopyrite is not well understood. It is believed to act as a source of arsenic, which can then be oxidized and released into the environment. Arsenic is known to have toxic effects on humans and animals, and arsenopyrite has been implicated in a number of environmental disasters, including the poisoning of groundwater in Bangladesh.
Effets Biochimiques Et Physiologiques
Arsenopyrite has been shown to have a number of biochemical and physiological effects on humans and animals. It is known to be toxic to a variety of organisms, including bacteria, fungi, and plants. In humans, exposure to arsenic can cause a variety of health problems, including skin lesions, cancer, and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Arsenopyrite has a number of advantages and limitations for use in lab experiments. Its unique properties make it an ideal material for studying the release of arsenic into the environment and its impact on human health. However, its toxicity and potential for environmental damage make it difficult to work with in a laboratory setting.
Orientations Futures
There are a number of future directions for research on arsenopyrite. One area of interest is the development of new synthesis methods that are more environmentally friendly and less toxic. Another area of interest is the development of new materials based on arsenopyrite that have unique electronic and optical properties. Finally, there is a need for further research into the environmental impact of arsenopyrite and its potential effects on human health.
Méthodes De Synthèse
Arsenopyrite can be synthesized using a variety of methods, including hydrothermal synthesis, solvothermal synthesis, and solid-state reaction. Hydrothermal synthesis involves heating a mixture of iron, arsenic, and sulfur in water at high temperatures and pressures. Solvothermal synthesis is similar, but uses a solvent instead of water. Solid-state reaction involves heating a mixture of iron, arsenic, and sulfur in a vacuum or inert atmosphere.
Applications De Recherche Scientifique
Arsenopyrite has been studied extensively for its potential applications in a variety of scientific fields, including geology, environmental science, and materials science. In geology, arsenopyrite is used as a marker mineral for gold deposits. In environmental science, arsenopyrite is studied for its ability to release arsenic into the environment and its potential impact on human health. In materials science, arsenopyrite is studied for its unique electronic and optical properties.
Propriétés
Numéro CAS |
1303-18-0 |
|---|---|
Nom du produit |
Arsenopyrite |
Formule moléculaire |
AsFeS |
Poids moléculaire |
162.83 g/mol |
Nom IUPAC |
sulfidoarsanylideneiron(1+) |
InChI |
InChI=1S/AsS.Fe/c1-2;/q-1;+1 |
Clé InChI |
NBAXRGRGNQMFAI-UHFFFAOYSA-N |
SMILES |
[S-][As]=[Fe+] |
SMILES canonique |
[S-][As]=[Fe+] |
Synonymes |
arsenopyrite |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-](/img/structure/B74007.png)

